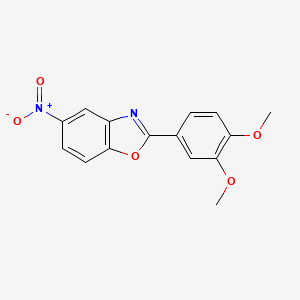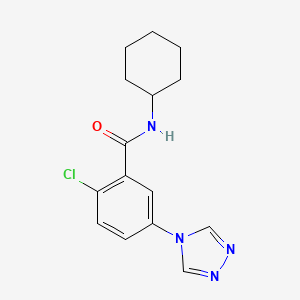
N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide, also known as ETB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a tetrazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating the activity of neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the brain. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the brain. This compound has also been shown to increase the levels of antioxidants, such as superoxide dismutase and glutathione, in the brain. Furthermore, this compound has been reported to decrease the levels of lipid peroxidation products, such as malondialdehyde, in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. Furthermore, this compound has been shown to have low toxicity and high bioavailability. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may affect its pharmacokinetics and pharmacodynamics. Moreover, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has several potential future directions. It can be further investigated for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Furthermore, this compound can be modified to improve its pharmacokinetics and pharmacodynamics. Moreover, the mechanism of action of this compound can be further elucidated using various techniques, such as molecular docking and in vitro assays.
Métodos De Síntesis
N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide can be synthesized using different methods, including the reaction of 2-ethylphenylamine with 4-chlorobenzoyl chloride in the presence of triethylamine and triphenylphosphine, followed by the reaction with sodium azide. Another method involves the reaction of 2-ethylphenylamine with 4-(1H-tetrazol-1-yl)benzoyl chloride in the presence of triethylamine. The yields of this compound using these methods range from 50% to 70%.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been reported to have anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Furthermore, this compound has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase, which are involved in the pathogenesis of several neurological disorders.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-2-12-5-3-4-6-15(12)18-16(22)13-7-9-14(10-8-13)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUKKZHMMCZIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-amino-1-(benzylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B5773852.png)



![ethyl 3-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5773896.png)
![4-chloro-N-[3-(1-pyrrolidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5773907.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclohexylpropanamide](/img/structure/B5773914.png)
![2-benzyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5773929.png)

